molecular formula C9H12Cl2N2 B1400223 N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride CAS No. 1353944-89-4

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride

Cat. No. B1400223
M. Wt: 219.11 g/mol
InChI Key: KLXVEOMOLQXSQE-UHFFFAOYSA-N
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Description

“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 135410-04-7 . It has a molecular weight of 234.13 . The IUPAC name for this compound is N-((6-chloropyridin-3-yl)methyl)-N-methylethene-1,1-diamine hydrochloride .


Molecular Structure Analysis

The InChI code for “N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 234.13 .

Scientific Research Applications

Insecticidal and Fungicidal Activity

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride has been studied for its potential in agricultural chemistry, specifically in the synthesis of compounds with insecticidal and fungicidal activities. For instance, a study highlighted the synthesis of various isomeric dihydropiperazines, including derivatives of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine, exhibiting moderate to weak insecticidal and fungicidal activities (Samaritoni et al., 2003). Another research explored the synthesis and biological activity of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines, showing potential in this field (Chen & Shi, 2008).

CNS Therapeutic Potential

Compounds derived from N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride have been investigated for their therapeutic applications in the central nervous system (CNS). A study reported the development of functionalized cyclopropanamine inhibitors for lysine-specific demethylase-1 (LSD1), suggesting their use in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Antifungal and Antibacterial Applications

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. Research has shown the creation of triazolothiadiazines and triazolothiadiazoles containing the 6-Chloropyridin-3-yl methyl moiety, which were screened for antibacterial and insecticidal activities (Holla et al., 2006).

Photochemical Behavior in Agricultural Context

The photochemical behavior of related neonicotinoid compounds, such as imidacloprid which contains the 6-chloropyridin-3-yl moiety, has been studied in various chemical environments, simulating plant cuticle components. This research is significant for understanding the environmental fate and behavior of these insecticides (Schippers & Schwack, 2008).

Synthesis and Characterization for Various Applications

Various studies have focused on synthesizing and characterizing N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives for diverse applications, including their use in antitumor activities, and as intermediates in pharmaceutical manufacturing (Hogan et al., 2008), (Qing-s, 2014).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXVEOMOLQXSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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